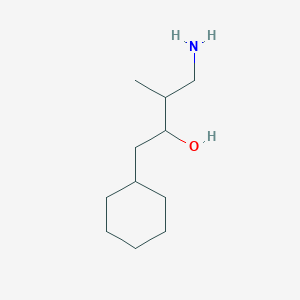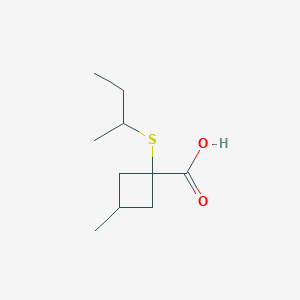
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal is an organic compound that features a cyclopentane ring substituted with an aminomethyl group and a hydroxybutanal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using aminomethylating agents.
Addition of the Hydroxybutanal Moiety: The hydroxybutanal group can be added through aldol condensation reactions involving aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
科学的研究の応用
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
類似化合物との比較
Similar Compounds
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanone: Similar structure but with a ketone group instead of an aldehyde.
3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanoic acid: Contains a carboxylic acid group instead of an aldehyde.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3-[1-(aminomethyl)cyclopentyl]-3-hydroxybutanal |
InChI |
InChI=1S/C10H19NO2/c1-9(13,6-7-12)10(8-11)4-2-3-5-10/h7,13H,2-6,8,11H2,1H3 |
InChIキー |
YQTVWZOHEUVAQP-UHFFFAOYSA-N |
正規SMILES |
CC(CC=O)(C1(CCCC1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


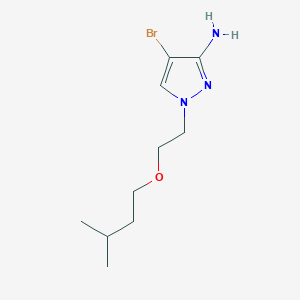

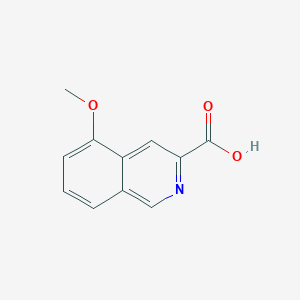
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)


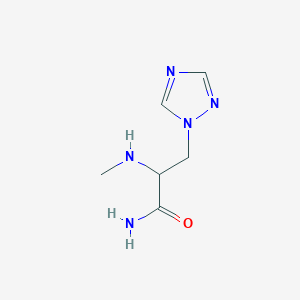
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)

